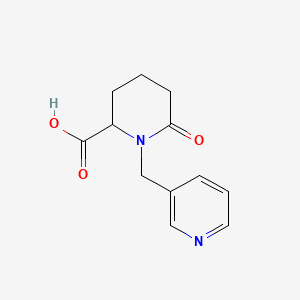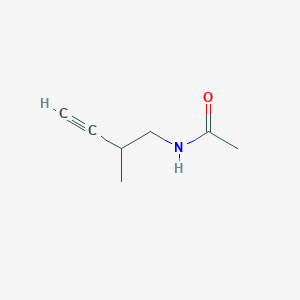
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-on
Übersicht
Beschreibung
“1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidones, such as this compound, are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The molecular structure of “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidinderivate sind in der Wirkstoffforschung von entscheidender Bedeutung und tragen zu über zwanzig Klassen von Pharmazeutika bei . Die fragliche Verbindung kann zur Synthese verschiedener Piperidinderivate verwendet werden, darunter substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone. Diese Derivate sind unerlässlich für die Herstellung biologisch aktiver Moleküle, die als Grundlage für neue Medikamente dienen.
Pharmakologische Anwendungen
Die Piperidin-Einheit ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen . „1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-on“ könnte an der Entwicklung potenzieller Medikamente beteiligt sein, insbesondere bei der Entdeckung und biologischen Bewertung neuer Therapeutika. Seine Struktur könnte bei der Gestaltung von Molekülen mit verbesserten Wirksamkeits- und Sicherheitsprofilen von Vorteil sein.
Biomedizinische Forschung
In der biomedizinischen Forschung spielen stickstoffhaltige Heterocyclen wie „this compound“ eine entscheidende Rolle, insbesondere in der Wirkstoffforschung und -entwicklung. Sie werden im Pharmakophor-Design für Kinase-Inhibitoren verwendet, die zielgerichtete Therapien für entzündliche Erkrankungen sind, und bei der Erforschung von metallorganischen Gerüsten (MOFs) für Antitumoraktivität.
Umwelt- und Lebensmittelsicherheit
Die Derivate dieser Verbindung können in der Umwelt- und Lebensmittelsicherheit eingesetzt werden. So können sie beispielsweise bei der Analyse von biogenen Aminen in Lebensmitteln verwendet werden und dienen als Indikatoren für die Lebensmittelqualität und -sicherheit. Darüber hinaus können sie an der Abbaureaktion gefährlicher Verbindungen unter Verwendung fortschrittlicher Oxidationsprozesse beteiligt sein, was ihre Bedeutung für den Umweltschutz unterstreicht.
Antiepileptische Eigenschaften
Forschungen zu Derivaten im Zusammenhang mit „this compound“ haben ein potenzielles antiepileptisches Potential gezeigt. Diese Erkenntnisse könnten zur Entwicklung neuer Behandlungen für Epilepsie und andere Krampfleiden führen.
Chemische Forschung und Synthese
Die Verbindung ist mit verschiedenen chemischen Forschungs- und Synthesemethoden verbunden, die stickstoffhaltige heterocyclische Verbindungen betreffen. Diese Methoden sind aufgrund ihrer strukturellen Vielfalt und biologischen Relevanz grundlegend für die Entwicklung von Pharmazeutika, Agrochemikalien und Materialien.
Wirkmechanismus
Target of action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Biochemical pathways
Piperidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
Piperidine derivatives in general have been found to exhibit a range of pharmacokinetic properties, depending on their specific structures .
Result of action
Piperidine derivatives have been found to exhibit a wide range of effects, depending on their specific structures and targets .
Action environment
The action of piperidine derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .
Safety and Hazards
Zukünftige Richtungen
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions for “1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one” and similar compounds may involve further exploration of their synthesis methods and potential therapeutic applications.
Biochemische Analyse
Biochemical Properties
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The amino group in 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenyl group may engage in hydrophobic interactions with protein surfaces, further influencing the compound’s biochemical properties .
Cellular Effects
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the PI3K-Akt signaling pathway, which is involved in cell growth and survival . By interacting with key proteins in this pathway, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can alter gene expression patterns and metabolic activities, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as protein kinases, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, leading to downstream effects on cellular signaling pathways. Additionally, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activity . Long-term studies have indicated that prolonged exposure to 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of understanding its temporal effects in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one vary with different dosages in animal models. At lower doses, this compound has been observed to modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage . These dosage-dependent effects underscore the importance of careful dose optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one can bind to various proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(15)8-10-16/h2-6,11,13H,7-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSSQZGKFHUDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)
![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)


![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)





